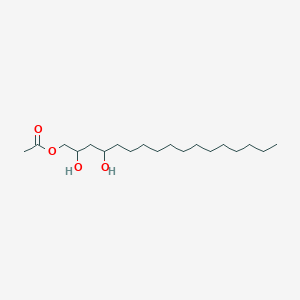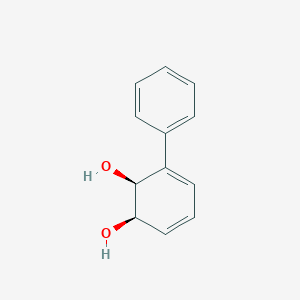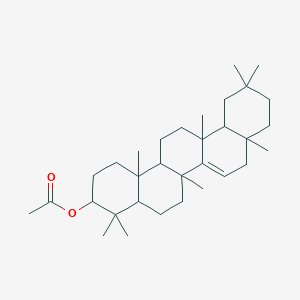
2,4-Dihydroxyheptadecyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dihydroxyheptadecyl acetate is a long-chain fatty alcohol.
Scientific Research Applications
Soil Microbial Impact
Research has shown that long-term applications of 2,4-dichlorophenoxy acetate (a related compound to 2,4-Dihydroxyheptadecyl acetate) can affect soil microbial populations and biochemical processes. In a study conducted over 15 years, it was observed that fungal, bacterial, and actinomycete populations, along with microbial biomass C and N, were reduced due to 2,4-D treatment. The study highlights the potential environmental impact of such compounds on soil health and nutrient cycling (Rai, 1992).
Adsorption and Degradation
The process of adsorption and degradation of compounds similar to 2,4-Dihydroxyheptadecyl acetate has been extensively studied. For instance, research on 2,4-dichlorophenoxy-acetic acid (2,4-D) demonstrated significant adsorption capacity by granular activated carbon, suggesting potential methods for removing such compounds from aqueous solutions. This study provides insight into the treatment and management of water contaminated with similar compounds (Aksu & Kabasakal, 2004).
Impact on Biogas Production
Another study evaluated the effect of herbicidal ionic liquids, including derivatives of 2,4-dichlorophenoxyacetic acid, on biogas-producing microbial communities. The research revealed significant shifts in microbial populations upon exposure to these compounds, underscoring the ecological and biotechnological implications of such chemicals (Czarny et al., 2019).
Aquatic Plant Management
2,4-D has been used for aquatic plant management, particularly in controlling nonnative plants like Eurasian watermilfoil. A study investigating the efficacy and selectivity of 2,4-D in aquatic environments provides insights into its utility and environmental impact in aquatic ecosystems (Nault et al., 2014).
Ionizing Radiation Degradation
The degradation of 2,4-D by ionizing radiation has been demonstrated as a promising method for herbicide decomposition. This research shows how ionizing radiation can be used for effective environmental remediation of contaminants similar to 2,4-Dihydroxyheptadecyl acetate (Zona et al., 2002).
Advanced Oxidation Processes
The use of advanced oxidation processes (AOPs) like UV-H2O2 has been studied for the degradation of 2,4-D. This research is relevant for understanding the chemical transformation and environmental fate of similar compounds (Adak et al., 2019).
properties
Molecular Formula |
C19H38O4 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,4-dihydroxyheptadecyl acetate |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h18-19,21-22H,3-16H2,1-2H3 |
InChI Key |
ZBVKFVTUHVIICH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(COC(=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234530.png)

![N-[(E)-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B1234534.png)


![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)
![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)

